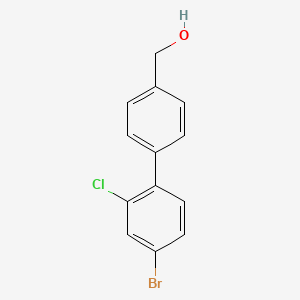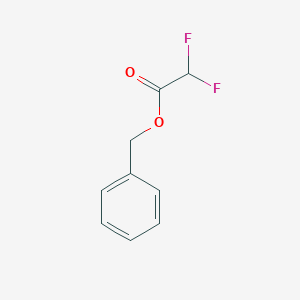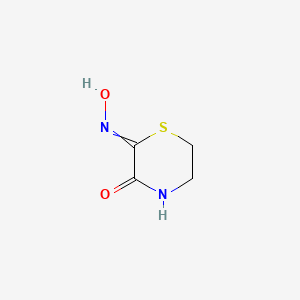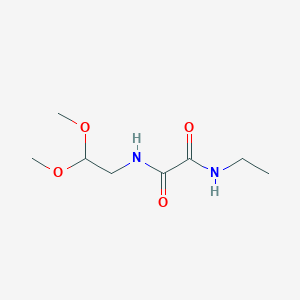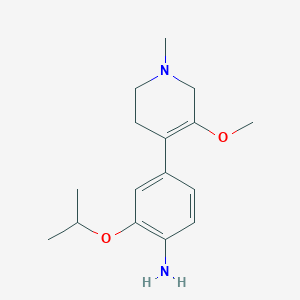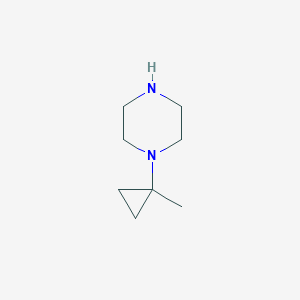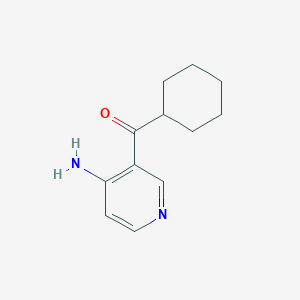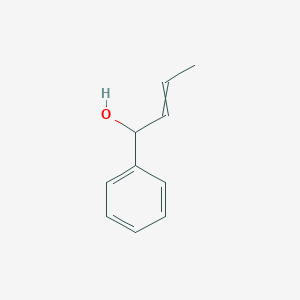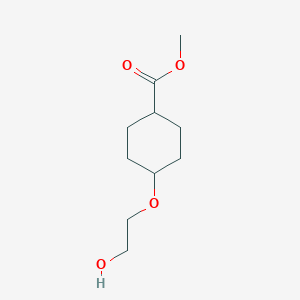
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O4 It is a derivative of cyclohexanecarboxylate, featuring a hydroxyethoxy group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethoxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
科学研究应用
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
相似化合物的比较
Methyl cyclohexanecarboxylate: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): Used in organic synthesis but has different functional groups and reactivity.
Uniqueness: This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .
属性
分子式 |
C10H18O4 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h8-9,11H,2-7H2,1H3 |
InChI 键 |
WIDIECJCPZOVEH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC(CC1)OCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
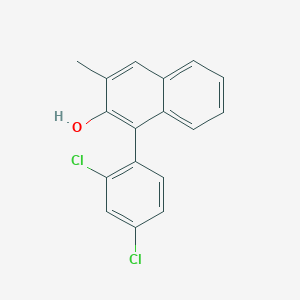
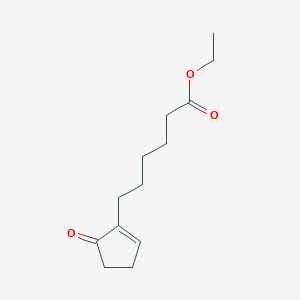
![2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B8453042.png)
![1-Bromo-4-[(cyclopropylmethyl)sulfanyl]benzene](/img/structure/B8453054.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)
